molecular formula C16H16N6O B2869686 (2-Morpholin-4-ylpteridin-4-yl)phenylamine CAS No. 946350-22-7

(2-Morpholin-4-ylpteridin-4-yl)phenylamine

Katalognummer: B2869686
CAS-Nummer: 946350-22-7
Molekulargewicht: 308.345
InChI-Schlüssel: HTDWWXNILXUQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Morpholin-4-ylpteridin-4-yl)phenylamine is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonists

One of the significant applications of morpholine derivatives is in the development of neurokinin-1 (NK1) receptor antagonists. These compounds are explored for their efficacy in clinical settings for conditions such as emesis (vomiting) and depression. For instance, a water-soluble NK1 receptor antagonist demonstrated high affinity and long central duration of action in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Muscarinic Agonists

Morpholine derivatives have also been utilized in synthesizing potent antimicrobials, including arecoline derivatives. These compounds are synthesized through multiple steps, demonstrating the versatility of morpholine in creating pharmacologically active molecules (Kumar et al., 2007).

KCNQ2 Potassium Channel Openers

Another application includes the synthesis of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, an orally bioavailable KCNQ2 potassium channel opener. This compound showed significant oral activity in reducing the number of cortical spreading depressions in a rat model of migraine, highlighting the therapeutic potential of morpholine derivatives in treating migraine (Wu et al., 2003).

Histamine H3 Antagonists

Morpholine cores have been incorporated into histamine H3 antagonists, showing potent in vitro activity. These compounds, featuring a 4-phenoxypiperidine core, demonstrated efficacy in a rat EEG model of wakefulness, suggesting their potential in treating disorders related to wakefulness (Dvorak et al., 2005).

Antimicrobial and Analgesic Activities

Schiff bases of 4-(2-Aminophenyl)-Morpholines have been synthesized and evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. These studies demonstrate the broad spectrum of biological activities that morpholine derivatives can possess, including significant analgesic and anti-inflammatory effects (Panneerselvam et al., 2009).

Anticonvulsant Agents

Further research has led to the development of hybrid anticonvulsant agents that combine morpholine with other chemical fragments known for antiepileptic properties. These hybrid molecules have shown broad spectra of activity across various preclinical seizure models, suggesting their potential in treating epilepsy (Kamiński et al., 2015).

Privileged Structure in Medicinal Chemistry

Morpholine is considered a privileged structure in medicinal chemistry due to its presence in numerous approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a versatile scaffold for drug design and development. Morpholine derivatives have been associated with a wide range of biological activities, making them integral components of pharmacophores for certain enzyme inhibitors and receptors (Kourounakis et al., 2020).

Eigenschaften

IUPAC Name

2-morpholin-4-yl-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-4-12(5-3-1)19-15-13-14(18-7-6-17-13)20-16(21-15)22-8-10-23-11-9-22/h1-7H,8-11H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWWXNILXUQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.